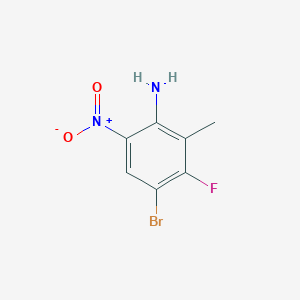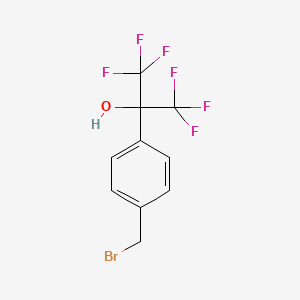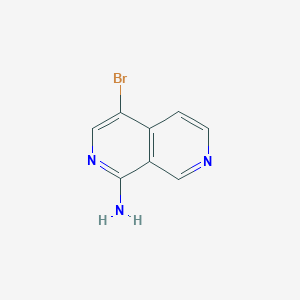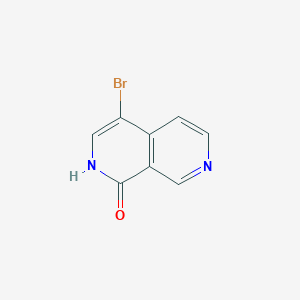
4-Bromo-3-fluoro-2-méthyl-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2. It is a derivative of aniline, characterized by the presence of bromine, fluorine, methyl, and nitro groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-2-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of fluorescent probes and bio-markers.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Méthodes De Préparation
4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto the aniline ring. One common synthetic route involves the following steps:
Bromination: The addition of a bromine atom to the benzene ring.
Methylation: The addition of a methyl group to the benzene ring.
These reactions typically require specific reagents and conditions, such as concentrated sulfuric acid for nitration, bromine for bromination, and fluorine gas or a fluorinating agent for fluorination .
Analyse Des Réactions Chimiques
4-Bromo-3-fluoro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-2-methyl-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the methyl group.
4-Bromo-3-fluoro-2-nitroaniline: Similar structure but lacks the methyl group.
4-Bromo-3-fluoro-2-methyl-5-nitroaniline: Similar structure but with the nitro group in a different position.
These compounds share similar chemical properties but differ in their specific reactivity and applications due to the presence or absence of certain functional groups .
Propriétés
IUPAC Name |
4-bromo-3-fluoro-2-methyl-6-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDOVOFDXMMLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)


![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)




![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)
